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molecular formula C7H14O3 B2497993 Tetrahydropyranylethyleneglycol CAS No. 2162-31-4; 91746-69-9

Tetrahydropyranylethyleneglycol

Cat. No. B2497993
M. Wt: 146.186
InChI Key: WACNBTTVEACMTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05545621

Procedure details

Dihydropyran (18.25 mL, 200 mmol) was added dropwise to a cold (0° ) mixture of ethylene glycol (55.92 mL, 1 mol) in 500 mL CH2Cl2 containing 3.8 g (20 mmol) of dissolved p-toluene sulfonic acid monohydrate over 2 hrs. The mixture was allowed to stir for an additional 2 hrs at this temperature, and then was allowed to warm to rt. Stirring continued for 2 days, after which the mixture was poured into a separating funnel and allowed to separate. The lower organic layer was removed and saved, and the upper layer was extracted with 100 mL CH2Cl2. The combined CH2Cl2 layers were washed six times with 100 mL portions of sat'd NaCl, and dried over Na2SO4. The solution was filtered and reduced, and the residue was purified by chromatography with the same silica as above. The column was eluted isocratically with 3:2 EtOAc:hexane which contained 1% triethylamine (TEA). Fractions which contained pure product, rf 0.5 (using the same TLC system as above) were pooled and evaporated to give 9.7 g (33% yield) of a colorless oil. 1H NMR (300 mHz, CDCl3, PPM) 5.6-5.5, m, 1H. 4.0-3.9, m, 1H. 4.8-4.65, m, 4H. 3.6-3.5, m, 1H. 1.9-1.7, m, 2H. 1.65-1.5, m, 4H.
Quantity
18.25 mL
Type
reactant
Reaction Step One
Quantity
55.92 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
33%

Identifiers

REACTION_CXSMILES
[O:1]1[CH:6]=[CH:5][CH2:4][CH2:3][CH2:2]1.[CH2:7]([OH:10])[CH2:8][OH:9].C(Cl)Cl.O.C1(C)C=CC(S(O)(=O)=O)=CC=1>>[O:1]1[CH2:2][CH2:3][CH2:4][CH2:5][CH:6]1[CH:7]([OH:10])[CH2:8][OH:9] |f:3.4|

Inputs

Step One
Name
Quantity
18.25 mL
Type
reactant
Smiles
O1CCCC=C1
Name
Quantity
55.92 mL
Type
reactant
Smiles
C(CO)O
Name
Quantity
500 mL
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir for an additional 2 hrs at this temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
continued for 2 days
Duration
2 d
ADDITION
Type
ADDITION
Details
after which the mixture was poured into a separating funnel
CUSTOM
Type
CUSTOM
Details
to separate
CUSTOM
Type
CUSTOM
Details
The lower organic layer was removed
EXTRACTION
Type
EXTRACTION
Details
the upper layer was extracted with 100 mL CH2Cl2
WASH
Type
WASH
Details
The combined CH2Cl2 layers were washed six times with 100 mL portions of sat'd NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CUSTOM
Type
CUSTOM
Details
the residue was purified by chromatography with the same silica as above
WASH
Type
WASH
Details
The column was eluted isocratically with 3:2 EtOAc
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
O1C(CCCC1)C(CO)O
Measurements
Type Value Analysis
AMOUNT: MASS 9.7 g
YIELD: PERCENTYIELD 33%
YIELD: CALCULATEDPERCENTYIELD 33.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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